![molecular formula C13H11ClN4O4 B2632313 Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(methyl)amino)benzoate CAS No. 66427-79-0](/img/structure/B2632313.png)
Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(methyl)amino)benzoate
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Overview
Description
“Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(methyl)amino)benzoate” is a chemical compound with the molecular formula C13H11ClN4O4 . It is a solid substance .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2,4-dichloro-5-nitropyrimidine with a methyl compound in the presence of N,N-diisopropylethylamine in 1,4-dioxane at 50℃ . The reaction yields the desired compound with an efficiency of 84.3% .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H17ClN4O4/c1-5-8(11(18)21-4)16(7(2)3)10-9(17(19)20)6-14-12(13)15-10/h6-8H,5H2,1-4H3/t8-/m1/s1 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 322.70 . It is a solid substance and its storage temperature is between 2-8°C in an inert atmosphere .Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis of N-10-methyl-4-thiofolic acid and related compounds
This research outlines the preparation of compounds as potential inhibitors of tetrahydrofolate cofactor forms, showcasing an intricate synthesis pathway that begins with the preparation of 2-acetylamino-4-(benzylthio)-6-chloro-5-nitropyrimidine. This work emphasizes the role of specific nitropyrimidine derivatives in developing inhibitors with potential therapeutic applications, despite the observed lack of significant activity in specific cancer cell lines (Elliott et al., 1975).
Reactions of methyl N-Methyl-N-(6-substituted-5-nitropyrimidin-4-yl)glycinates
This study investigates the chemical behavior of nitropyrimidin-4-yl glycinates in reactions with sodium alkoxides, leading to various transformation products. Such research provides insights into the reactivity of substituted nitropyrimidines, contributing to the broader understanding of heterocyclic chemistry and its implications for synthesizing novel compounds (Susvilo et al., 2006).
Novel synthesis processes
Biological Activities and Applications
Purine studies for enhancing antibiotic efficacy
Research on the synthesis of purines as amplifiers of phleomycin against E. coli highlights the role of nitropyrimidine derivatives in developing compounds that could potentially enhance the effectiveness of existing antibiotics. Such studies are pivotal in addressing the growing concern of antibiotic resistance by proposing novel strategies to augment antibiotic activity (Brown et al., 1972).
Safety and Hazards
properties
IUPAC Name |
methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)-methylamino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O4/c1-17(9-6-4-3-5-8(9)12(19)22-2)11-10(18(20)21)7-15-13(14)16-11/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVYSBDKFUBZPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)OC)C2=NC(=NC=C2[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(methyl)amino)benzoate |
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